Ethylpentyl methoxychromone
Description
Ethylpentyl methoxychromone is a synthetic chromone derivative characterized by a methoxy group (-OCH₃) at the C7 position and ethylpentyl substituents on the chromone core. Chromones, a class of oxygen-containing heterocyclic compounds, are widely studied for their biological activities, including antioxidant, antifungal, and anticancer properties .
Properties
CAS No. |
171269-68-4 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-heptan-3-yl-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-7-12(5-2)16-11-15(18)14-9-8-13(19-3)10-17(14)20-16/h8-12H,4-7H2,1-3H3 |
InChI Key |
QTRVIZGMBDEREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylpentyl methoxychromone can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the acid-catalyzed dehydration of alcohols, although this is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The process may include the use of silver oxide (Ag2O) as a mild base to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethylpentyl methoxychromone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Ethylpentyl methoxychromone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetic products as a surfactant and cleansing agent.
Mechanism of Action
The mechanism of action of ethylpentyl methoxychromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing signal transduction pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Parameters of Methoxychromone Derivatives
*Assumed structure based on nomenclature. †HPLC conditions: Adamas C18-X-Bond column, gradient elution . ‡High-resolution MS data from LC-qTOF analysis . §Included for comparative reactivity analysis.
Key Observations:
- Substituent Effects on Polarity: The 5-hydroxy-2,3-dimethyl-7-methoxychromone exhibits greater polarity (shorter HPLC retention time: 22.71–22.97 min) compared to non-hydroxylated analogs (23.01 min) due to hydrogen-bonding capacity .
- Mass Spectral Signatures : Hydroxyl and methoxy groups contribute to distinct fragmentation patterns (e.g., loss of -CH₃ or -OH groups) in LCMS .
Table 2: Bioactivity Comparison of Methoxychromone Derivatives
Key Findings:
Biological Activity
Ethylpentyl methoxychromone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methoxy group attached to a chromone structure. Its unique chemical configuration contributes to its biological activities, making it a subject of various studies.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study focused on the synthesis and evaluation of metal complexes of chromones reported that certain derivatives showed comparable antibacterial activity to standard antibiotics like streptomycin against Gram-positive bacteria such as Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Complex with Cu(II) | S. aureus | Comparable to streptomycin |
| Parent ligand | E. coli | 64 µg/mL |
This table summarizes the antibacterial efficacy of this compound and its derivatives, highlighting its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. The same study indicated that while the compound exhibited some antifungal effects, they were generally lower compared to its antibacterial efficacy .
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 128 µg/mL |
| Complex with Cu(II) | Candida albicans | 256 µg/mL |
| Parent ligand | Aspergillus niger | 512 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits moderate cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of metal complexes derived from chromones, including this compound, against HeLa (cervical cancer) and Vero (normal kidney) cell lines .
Table 3: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 50 µM |
| Complex with Cu(II) | HeLa | 25 µM |
| Parent ligand | Vero | >100 µM |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular targets, leading to disruption of bacterial and fungal cell membranes as well as interference with cellular processes in cancer cells. Docking studies suggest enhanced binding affinity of metal complexes compared to their organic counterparts, indicating a potential pathway for their therapeutic action .
Case Studies
- Antibacterial Efficacy : A case study involving a series of chromone derivatives demonstrated that modifications in the methoxy group position significantly influenced antibacterial activity. Compounds with para-methoxy substitutions showed higher efficacy against S. aureus, suggesting that structural variations can optimize biological activity.
- Cytotoxicity Profile : In vitro studies on various cancer cell lines revealed that this compound-induced apoptosis was dose-dependent, with higher concentrations leading to increased cell death in malignant cells while sparing normal cells.
Q & A
Q. What are the standard methods for isolating and purifying ethylpentyl methoxychromone from microbial sources?
this compound can be isolated using the OSMAC (One Strain Many Compounds) approach. After culturing the producing strain (e.g., Trichoderma harzianum M10) in inductive media, the filtrate is extracted with ethyl acetate. Crude extracts are fractionated via direct-phase column chromatography, followed by crystallization for purification . Confirmation of purity is achieved through X-ray crystallography and spectroscopic techniques (NMR, MS) .
Q. How is the antifungal activity of this compound assessed experimentally?
Antifungal assays involve inoculating Rhizoctonia solani on PDA plates, applying the compound at concentrations ranging from 0.01–200 µg/plug, and measuring radial growth inhibition daily. Inhibition percentages are calculated using the formula:
Q. What spectroscopic techniques are essential for structural characterization of methoxychromone derivatives?
X-ray crystallography (via CCDC databases) provides definitive structural data, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular formulae. Crystallographic data (e.g., CCDC 2142932) and refinement parameters should be cross-validated with spectroscopic results .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be resolved?
Discrepancies may arise from variations in microbial strains, assay conditions, or compound stability. Standardize protocols by:
Q. What methodologies optimize this compound yield in fungal cultures?
The OSMAC strategy involves modulating culture parameters (pH, carbon/nitrogen sources, agitation). For T. harzianum, yield improvements are achieved using malt extract-based media at 25°C with 120 rpm agitation. Metabolomic profiling (LC-HRMS) tracks production dynamics, while qRT-PCR identifies upregulated biosynthetic genes (e.g., polyketide synthases) .
Q. How can multi-omics approaches elucidate the biosynthetic pathway of this compound?
Integrate genomic data (whole-genome sequencing to identify PKS genes), transcriptomics (RNA-seq under inductive conditions), and metabolomics (UPLC-QTOF-MS/MS). Pathway validation involves gene knockout (CRISPR-Cas9) and heterologous expression in model hosts (e.g., Aspergillus nidulans) .
Methodological Considerations
Q. What statistical frameworks are appropriate for dose-response studies in cytotoxicity assays?
For HCT116 cell line assays, use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Include triplicate technical replicates and three biological replicates. Normalize data to solvent controls and validate via Kolmogorov-Smirnov tests for normality .
Q. How should plant growth promotion assays be designed to minimize confounding variables?
For seed-coating experiments (e.g., tomato seeds), randomize treatments, use sterile soil, and control humidity/light cycles. Measure germination rates, root/shoot lengths, and biomass. Apply ANOVA with blocking factors to account for environmental variability .
Data Presentation & Reproducibility
Q. What are best practices for reporting crystallographic data of methoxychromone derivatives?
Include CCDC accession numbers, refinement parameters (R-factor, completeness), and thermal ellipsoid plots. Tabulate bond lengths/angles and compare with similar chromones. Use software like Mercury for 3D visualization .
Q. How can raw data from antifungal/cytotoxicity assays be archived for reproducibility?
Deposit raw growth measurements, spectral data, and statistical scripts in public repositories (e.g., Zenodo, Figshare). Follow FAIR principles: assign DOIs, use standardized metadata, and retain datasets for 10+ years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
